molecular formula C9H14O B2801905 (1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one CAS No. 110716-99-9

(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one

Cat. No. B2801905
Key on ui cas rn: 110716-99-9
M. Wt: 138.21
InChI Key: MDDYCNAAAZKNAJ-CBAPKCEASA-N
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Patent
US04162258

Procedure details

To a THF solution of lithium diisopropylamide prepared from 26 mM of diisopropylamine and 26 mM of n-butyllithium, 6.16 g (28 mM) of trimethylsulfoxonium iodide were added under ice cooling, and the mixture was stirred at 0° C. for 30 minutes and then at room temperature for 2 hours. This reaction mixture was poured dropwise into a solution of 2.48 g (20 mM) of CP in 20 ml of THF during 4 hours. After the reaction was carried out at room temperature for 3 hours, the treatments were carried out as described in Example 8. 2.48 g (89% yield) of crude product were produced, from which 1.76 g (63% yield) of sabina ketone were obtained by distillation.
[Compound]
Name
CP
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.16 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
C([N-][CH:5]([CH3:7])[CH3:6])(C)C.[Li+].C(N[CH:13]([CH3:15])[CH3:14])(C)C.[CH2:16]([Li])[CH2:17][CH2:18]C.[I-].C[S+](C)(C)=[O:24]>C1COCC1>[CH3:16][CH:17]([C:6]12[CH2:7][CH:5]1[C:14](=[O:24])[CH2:13][CH2:15]2)[CH3:18] |f:0.1,4.5|

Inputs

Step One
Name
CP
Quantity
2.48 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
6.16 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added under ice cooling
WAIT
Type
WAIT
Details
at room temperature for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
After the reaction was carried out at room temperature for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.48 g
YIELD: PERCENTYIELD 89%
Name
Type
product
Smiles
CC(C)C12CCC(=O)C1C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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